molecular formula C9H9FO3S B14028872 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

Cat. No.: B14028872
M. Wt: 216.23 g/mol
InChI Key: HMHFVMFUWBNZBW-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid is a substituted benzoic acid derivative characterized by three distinct functional groups: a fluorine atom at position 3, a methoxy group at position 4, and a methylthio group at position 2. These substituents confer unique electronic and steric properties to the molecule. The fluorine atom, being electron-withdrawing, enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The methoxy group, an electron-donating substituent via resonance, and the methylthio group, a weakly electron-donating sulfur-containing moiety, create a complex interplay of electronic effects.

Properties

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

3-fluoro-4-methoxy-2-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H9FO3S/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4H,1-2H3,(H,11,12)

InChI Key

HMHFVMFUWBNZBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)SC)F

Origin of Product

United States

Preparation Methods

Key Synthetic Route Example

One well-documented approach involves the following sequence:

  • Starting Material : 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid methyl ester (methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate) is prepared first, serving as a key intermediate.

  • Esterification : The parent benzoic acid is esterified with methanol under acidic catalysis (e.g., sulfuric acid) to yield the methyl ester. This step typically uses reflux conditions for 6–12 hours to achieve high conversion.

  • Introduction of the Methylthio Group : The methylthio substituent is introduced via nucleophilic substitution on a suitable halogenated intermediate or by methylation of a thiol precursor. Sodium methyl mercaptide or similar reagents in polar aprotic solvents like dimethylformamide (DMF) are employed.

  • Hydrolysis : The methyl ester is hydrolyzed back to the free acid by treatment with aqueous sodium hydroxide under heating, followed by acidification to precipitate the target acid.

  • Purification : The crude acid is purified by recrystallization or chromatographic methods.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification Methanol, H₂SO₄ catalyst, reflux (65–70°C), 6–12 h 85–92 Classical Fischer esterification
2 Methylthio Introduction Sodium methyl mercaptide, DMF, room temp, 2 h 70–85 Nucleophilic aromatic substitution
3 Hydrolysis NaOH (aqueous), 60°C, 2 h; acidification with HCl 80–90 Converts ester to acid
4 Purification Recrystallization (ethanol-water) or column chromatography Ensures high purity

Alternative Synthetic Routes

  • Oxidation of Methylthio to Sulfone : Some patents describe oxidation of the methylthio group to methylsulfonyl derivatives using hydrogen peroxide under controlled conditions, which can be a precursor to further functionalization.

  • Halogenation and Substitution : Starting from fluoro- or chloro-substituted benzoic acids, nucleophilic substitution with methylthiolate ions can install the methylthio group selectively.

  • Use of Thionyl Chloride : Conversion of the acid to acid chloride intermediates using thionyl chloride facilitates subsequent nucleophilic substitutions or coupling reactions.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol-water mixtures are commonly used to recrystallize the acid, yielding high purity crystals.

  • Chromatography : Due to moderate polarity (LogP ~2.5), chromatographic separation using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures) is feasible.

  • Vacuum Distillation : Applied mainly for ester intermediates with suitable boiling points.

Characterization Data

  • NMR Spectroscopy : Proton NMR typically shows signals corresponding to aromatic protons, methoxy (-OCH3), and methylthio (-SCH3) groups.

  • Mass Spectrometry : Confirms molecular weight around 230 g/mol for the methyl ester.

  • Infrared Spectroscopy : Characteristic bands for carboxylic acid (broad OH stretch), ester carbonyl, and aromatic substitutions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Fischer Esterification This compound Methanol, H₂SO₄ Reflux, 6–12 h 85–92% Simple, high yield Requires acid catalyst, long reaction time
Nucleophilic Substitution Halogenated benzoic acid ester Sodium methyl mercaptide, DMF Room temp, 2 h 70–85% Good regioselectivity Requires handling of thiolate reagents
Hydrolysis Methyl ester intermediate NaOH (aq), heat 60°C, 2 h 80–90% Mild conditions Requires acidification step
Oxidation (optional) Methylthio derivative H₂O₂, acid catalyst 50–60°C, several hours Variable Enables sulfone formation Over-oxidation risk

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Scientific Research Applications

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy and methylthio groups can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 4-Fluoro-3-methoxybenzoic acid (CAS 82846-18-2) : Differs in the absence of the methylthio group and the positions of fluorine (4) and methoxy (3). The para-fluorine reduces acidity less effectively than the meta-fluorine in the target compound, while the methoxy group’s resonance effects dominate .
  • 3-Hydroxy-4-methoxybenzoic acid (CAS 13205-48-6) : Replaces fluorine with a hydroxyl group, increasing acidity due to stronger electron-withdrawing effects. The absence of a methylthio group simplifies steric interactions .
  • 4-(Methylthio)benzoic acid : Lacks fluorine and methoxy groups, resulting in lower acidity. The para-methylthio group exerts minimal steric hindrance compared to the ortho-substituted methylthio in the target compound .

Sulfur-Containing Analogues

  • 3-(Methylthio)-4-nitrobenzoic acid : The nitro group (strong electron-withdrawing) significantly increases acidity compared to the target compound. The meta-methylthio group may enhance lipophilicity but reduces solubility .
  • 3-Hydrazinyl-4-(methylthio)benzoic acid (CAS 1806567-49-6) : The hydrazinyl group introduces nucleophilic reactivity, contrasting with the inert methylthio group in the target compound. Molecular weight (198.24 g/mol) is lower due to simpler substituents .

Fluorinated Derivatives

  • 3-Fluoro-2-hydroxy-4-methylbenzoic acid (CAS 1702914-15-5) : A hydroxyl group at position 2 increases acidity (pKa ~2.5–3.0) compared to the target compound’s methoxy group. The methyl group at position 4 adds steric bulk .
  • 5-Fluoro-2-methylbenzoic acid (CAS 33184-16-6) : Lacks methoxy and methylthio groups, resulting in weaker electronic modulation. The ortho-methyl group sterically hinders the carboxylic acid .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties References
3-Fluoro-4-methoxy-2-(methylthio)benzoic acid 3-F, 4-OCH₃, 2-SCH₃ C₉H₉FO₃S 216.23 Not Available High acidity, moderate lipophilicity N/A
4-Fluoro-3-methoxybenzoic acid 4-F, 3-OCH₃ C₈H₇FO₃ 170.14 82846-18-2 Lower acidity than target
3-Hydroxy-4-methoxybenzoic acid 3-OH, 4-OCH₃ C₈H₈O₄ 168.14 13205-48-6 Higher acidity (pKa ~2.8)
4-(Methylthio)benzoic acid 4-SCH₃ C₈H₈O₂S 168.21 103-04-8 Low acidity, high solubility
3-(Methylthio)-4-nitrobenzoic acid 3-SCH₃, 4-NO₂ C₈H₇NO₄S 213.21 Not Available Very high acidity (pKa ~1.5)

Key Research Findings

Substituent Position Effects : Ortho-substituted methylthio groups (as in the target compound) introduce steric hindrance, reducing reactivity in nucleophilic displacement reactions compared to para-substituted analogues ().

Electronic Interactions : Fluorine at position 3 enhances acidity more effectively than para-fluorine due to proximity to the carboxylic acid group. Methoxy at position 4 donates electrons via resonance, partially counteracting fluorine’s electron withdrawal .

Biological Activity

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid is an aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structural features, including a fluorine atom, a methoxy group, and a methylthio group, contribute to its diverse chemical reactivity and potential therapeutic applications.

  • Molecular Formula : C10H11F O2S
  • Molar Mass : Approximately 216.23 g/mol

The compound's structure allows for interactions with various biological targets, making it an interesting candidate for pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition of growth. The presence of the methylthio group is believed to enhance its interaction with microbial cell membranes, potentially disrupting their integrity and function.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structural features have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), a target associated with cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

Feature Impact on Activity
Fluorine AtomEnhances lipophilicity and membrane permeability
Methoxy GroupPotentially increases solubility and bioavailability
Methylthio GroupMay improve binding affinity to biological targets

These components work synergistically to enhance the compound's interaction with specific proteins or enzymes, leading to significant biological effects such as inhibition of enzymatic activity or alteration of metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays have shown that this compound effectively inhibits the growth of several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong activity against resistant strains.
  • Cytotoxicity Assays : In cancer cell lines, such as HT-1080 fibrosarcoma cells, the compound induced significant cytotoxic effects with IC50 values comparable to known chemotherapeutics. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
  • Inhibition of Enzymatic Activity : Research has demonstrated that this compound can inhibit COX-2 activity in vitro, suggesting potential applications in pain management and anti-inflammatory therapies .

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example:

Fluorination and Methoxylation : Start with a brominated benzoic acid precursor. Introduce fluorine via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) . Methoxy groups can be added via Ullmann coupling or methoxide displacement.

Methylthio Incorporation : Thiolation via SNAr with methylthiolate or via Pd-catalyzed C–S coupling. Validate intermediates (e.g., methyl esters or phenylacetic acid derivatives) using HPLC and NMR .

  • Key Intermediates (from ):
Intermediate NameCAS No.Molecular Formula
Methyl 4-fluoro-3-methoxybenzoate74385-37-8C₉H₉FO₃
3-Fluoro-4-methoxyphenylacetic acid452-14-2C₉H₉FO₃

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Chromatography : HPLC with UV detection (≥98% purity threshold) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C4, methylthio at C2) .
  • FT-IR : Identify carboxylic acid (∼1700 cm⁻¹), C–F (∼1100 cm⁻¹), and S–CH₃ (∼650 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS to validate molecular weight (calculated: 230.22 g/mol) .

Q. What are the solubility and formulation challenges for this compound in biological assays?

  • Methodological Answer :
  • Solubility : Poor aqueous solubility (common for benzoic acid derivatives). Use DMSO stock solutions (≤10 mM) with sonication. Confirm stability via LC-MS over 24 hours .
  • Formulation : For in vivo studies, employ co-solvents (e.g., PEG-400) or nanoemulsion techniques. Monitor pH (pKa ∼2.8 for –COOH) to avoid precipitation .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Short-Term : Store at –20°C in amber vials to prevent photodegradation.
  • Long-Term : Lyophilize and store under argon at –80°C. Monitor degradation via TLC (Rf = 0.62 in hexane/EtOH 1:1) .
  • Critical Note : Methylthio groups may oxidize to sulfoxides; add antioxidants (e.g., BHT) to solutions .

Q. Which structural features dominate its reactivity in substitution reactions?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Methoxy (strongly activating, para/ortho-directing) and fluorine (weakly deactivating, meta-directing) create regioselectivity challenges.
  • Methylthio Group : Enhances nucleophilicity at C2 but sterically hinders bulky reagents. Use DFT calculations (e.g., Gaussian) to predict reactive sites .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported biological activity (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer :
  • Assay Conditions : Variations in buffer pH (affects –COOH ionization) or reducing agents (alter methylthio redox state) may explain discrepancies .
  • Metabolite Interference : Test for sulfoxide metabolites via LC-MS/MS. Use knockout cell lines to rule out off-target effects .

Q. How can computational modeling predict the compound’s pharmacokinetics and binding modes?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME estimate logP (∼2.5), BBB permeability (low), and CYP450 interactions.
  • Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2). The methylthio group may occupy hydrophobic pockets, while fluorine enhances binding entropy .

Q. What strategies optimize its use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Protection/Deprotection : Protect –COOH as a methyl ester during coupling. Use Pd(OAc)₂/XPhos catalyst for aryl boronic acids .
  • Challenges : Steric hindrance from methylthio limits coupling efficiency. Microwave-assisted synthesis (100°C, 30 min) improves yields .

Q. How do substituent modifications (e.g., replacing –OCH₃ with –SCH₃) alter its material science applications?

  • Methodological Answer :
  • Thermal Stability : TGA shows –SCH₃ increases decomposition temperature (∼250°C vs. 200°C for –OCH₃).
  • Polymer Compatibility : The methylthio group enhances compatibility with polythiophenes (conductivity studies via four-probe method) .

Q. What analytical techniques resolve spectral overlaps in crowded regions (e.g., aromatic protons)?

  • Methodological Answer :
  • 2D NMR : HSQC and HMBC differentiate overlapping signals (e.g., H-3 and H-5 protons).
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign carbons adjacent to fluorine .

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